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molecular formula C13H19Cl3N2O B021028 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride CAS No. 106261-64-7

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride

Cat. No. B021028
M. Wt: 325.7 g/mol
InChI Key: DDKLQZDSVJKYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252926B2

Procedure details

In another embodiment, the invention encompasses processes for preparing imatinib mesylate comprising: (a) condensing N-(2-methyl-5-aminophenyl-4-(3-pyridyl)-2-pyrimidine-amine and 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride dihydrochloride in the presence of a solvent to obtain imatinib hydrochloride; (b) combining the imatinib hydrochloride with a base to obtain imatinib base; and (c) combining the imatinib base with methanesulfonic acid to obtain imatinib mesylate, wherein the solvent is not an organic solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methyl-5-aminophenyl-4-(3-pyridyl)-2-pyrimidine-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([NH:21][C:22]([C:24]2[CH:25]=[CH:26][C:27]([CH2:30][N:31]3[CH2:36][CH2:35][N:34]([CH3:37])[CH2:33][CH2:32]3)=[CH:28][CH:29]=2)=[O:23])=[CH:6][C:7]=1[NH:8][C:9]1[N:10]=[CH:11][CH:12]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[N:19][CH:20]=2)[N:14]=1.CS(O)(=O)=O.CC1C=CC(N)=CC=1C1C(C2C=NC=CC=2)=NC(N)=NC=1.Cl.Cl.CN1CCN(CC2C=CC(C([Cl:80])=O)=CC=2)CC1>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([NH:21][C:22]([C:24]2[CH:29]=[CH:28][C:27]([CH2:30][N:31]3[CH2:32][CH2:33][N:34]([CH3:37])[CH2:35][CH2:36]3)=[CH:26][CH:25]=2)=[O:23])=[CH:6][C:7]=1[NH:8][C:9]1[N:10]=[CH:11][CH:12]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[N:19][CH:20]=2)[N:14]=1.[ClH:80] |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1NC=2N=CC=C(N2)C=3C=CC=NC3)NC(=O)C=4C=CC(=CC4)CN5CCN(CC5)C.CS(=O)(=O)O
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-methyl-5-aminophenyl-4-(3-pyridyl)-2-pyrimidine-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N)C=1C(=NC(=NC1)N)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.CN1CCN(CC1)CC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=CC1NC=2N=CC=C(N2)C=3C=CC=NC3)NC(=O)C=4C=CC(=CC4)CN5CCN(CC5)C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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